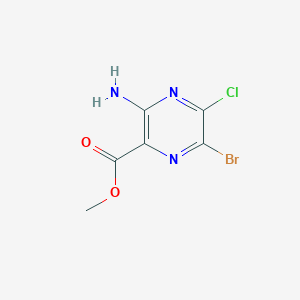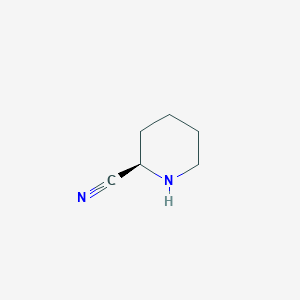
GLPG1205
Overview
Description
GLPG-1205 is a selective functional antagonist of G-protein-coupled receptor 84 (GPR84), which plays a significant role in fibrotic processes. This compound has been investigated for its potential therapeutic effects in treating idiopathic pulmonary fibrosis and other inflammatory diseases .
Mechanism of Action
Target of Action
GLPG1205, also known as 9-(2-cyclopropylethynyl)-2-[[(2S)-1,4-dioxan-2-yl]methoxy]-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one, is a selective functional antagonist of the G-protein-coupled receptor 84 (GPR84) . GPR84 is primarily expressed on innate immune cells such as polymorphonuclear leukocytes, monocytes, and macrophages . It plays an important role in fibrotic processes .
Mode of Action
This compound inhibits GPR84-induced neutrophil migration in vitro . It acts as a potent and selective antagonist of GPR84, thereby inhibiting the receptor’s activation . This inhibition results in an extensive and sustained reduction of ligand binding to GPR84 .
Biochemical Pathways
GPR84 is associated with inflammatory, metabolic, and fibrotic disease progression . It amplifies the production of interleukin (IL)-8, IL-12, and tumor necrosis factor-α, classifying it as a proinflammatory receptor . By inhibiting GPR84, this compound may delay or prevent inflammatory, metabolic, or fibrotic disease progression .
Pharmacokinetics
In healthy volunteers, this compound demonstrated favorable safety and tolerability profiles . After single administration, the median time to occurrence of maximum observed plasma concentration and arithmetic mean apparent terminal half-life ranged from 2.0 to 4.0 and from 30.1 to 140 hours, respectively .
Result of Action
This compound has demonstrated antifibrotic effects in murine models of bleomycin- or radiation-induced lung fibrosis . In a mouse inflammatory bowel disease (IBD) model, this compound dose-dependently decreased disease activity, histological activity, neutrophil influx, as well as colonic myeloperoxidase (MPO) content .
Action Environment
The efficacy and safety of this compound were evaluated in a phase 2, randomized, double-blind, placebo-controlled trial . Patients with idiopathic pulmonary fibrosis (IPF) were randomized to receive once-daily oral this compound 100 mg or placebo for 26 weeks . Treatment with this compound resulted in higher proportions of serious and severe treatment-emergent adverse events and treatment-emergent discontinuations, most apparent with nintedanib .
Biochemical Analysis
Biochemical Properties
GLPG1205 plays a significant role in biochemical reactions by inhibiting the GPR84 receptor, which is primarily expressed on white blood cells such as polymorphonuclear cells and monocytes/macrophages . The compound inhibits GPR84-induced neutrophil migration in vitro, thereby reducing inflammation. In a mouse model of inflammatory bowel disease, this compound dose-dependently decreased disease activity, histological activity, neutrophil influx, and colonic myeloperoxidase content .
Cellular Effects
This compound has been shown to influence various cellular processes. In studies involving idiopathic pulmonary fibrosis, this compound demonstrated antifibrotic effects by reducing ligand binding to GPR84 . This reduction in ligand binding leads to decreased neutrophil migration and inflammation, ultimately improving cellular function. Additionally, this compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential .
Molecular Mechanism
The molecular mechanism of this compound involves its selective antagonism of the GPR84 receptor. By binding to GPR84, this compound inhibits the receptor’s activation by medium-chain free fatty acids, thereby preventing downstream signaling events that lead to inflammation and fibrosis . This inhibition results in reduced neutrophil migration, decreased inflammatory responses, and improved tissue health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained efficacy in reducing inflammation and fibrosis over extended periods . Long-term studies have shown that this compound maintains its therapeutic effects without significant degradation, making it a promising candidate for chronic conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse model of inflammatory bowel disease, this compound dose-dependently decreased disease activity and histological activity . Higher doses of this compound have been associated with more pronounced therapeutic effects, while lower doses still provide significant benefits. At very high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization .
Metabolic Pathways
This compound is involved in metabolic pathways related to inflammation and fibrosis. By inhibiting GPR84, this compound affects the metabolic flux of medium-chain free fatty acids and their downstream signaling pathways . This inhibition leads to changes in metabolite levels and reduced inflammatory responses, contributing to the compound’s therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy. The transport and distribution of this compound are crucial for its ability to exert its effects on inflammation and fibrosis.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound can effectively interact with its target receptor, GPR84, and inhibit its activation, leading to reduced inflammation and fibrosis.
Preparation Methods
The discovery of GLPG-1205 involved high-throughput screening of over 200,000 small molecules. The initial hit compound was optimized through structural modifications, focusing on the benzylamine and methoxy substituents. The final compound, GLPG-1205, was synthesized by incorporating a cyclopropylethynyl group and a dioxane ring .
Chemical Reactions Analysis
GLPG-1205 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the benzylamine and methoxy positions, leading to different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a tool compound to study GPR84-related pathways and mechanisms.
Industry: Potential applications in developing new anti-inflammatory and antifibrotic drugs.
Comparison with Similar Compounds
GLPG-1205 is unique due to its high selectivity and potency as a G-protein-coupled receptor 84 antagonist. Similar compounds include:
PBI-4050: A non-selective G-protein-coupled receptor 84 antagonist with lower efficacy.
Nintedanib: A tyrosine kinase inhibitor used for idiopathic pulmonary fibrosis but with a different mechanism of action.
Pirfenidone: Another drug for idiopathic pulmonary fibrosis that works by inhibiting the synthesis of pro-fibrotic cytokines.
GLPG-1205 stands out due to its specific targeting of G-protein-coupled receptor 84 and its potential for fewer side effects compared to other treatments .
Properties
IUPAC Name |
9-(2-cyclopropylethynyl)-2-[[(2S)-1,4-dioxan-2-yl]methoxy]-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-22-23-21(28-14-18-13-26-9-10-27-18)12-20-19-6-5-16(4-3-15-1-2-15)11-17(19)7-8-24(20)22/h5-6,11-12,15,18H,1-2,7-10,13-14H2/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBAWVGZNJIROV-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC3=C(C=C2)C4=CC(=NC(=O)N4CC3)OCC5COCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C#CC2=CC3=C(C=C2)C4=CC(=NC(=O)N4CC3)OC[C@@H]5COCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445847-37-9 | |
| Record name | GLPG-1205 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445847379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLPG-1205 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15346 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLPG-1205 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9WR6LRA5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3047717.png)


![N-[phenyl(phenylformamido)methyl]benzamide](/img/structure/B3047722.png)





